Physicochemical Properties of Bis(perfluorooctyl)itaconate: A Technical Guide
Physicochemical Properties of Bis(perfluorooctyl)itaconate: A Technical Guide
This guide serves as an advanced technical reference for Bis(perfluorooctyl)itaconate , a specialized fluorinated monomer used in high-performance coatings, fluorous chemistry, and biomedical applications.
Executive Summary
Bis(perfluorooctyl)itaconate (BPFI) is a bifunctional fluorinated monomer characterized by a polymerizable vinyl group and two perfluorinated alkyl "ponytails." It bridges the gap between hydrocarbon-based polymer chemistry and the extreme physicochemical properties of perfluorocarbons (PFCs). Its primary utility lies in creating omniphobic surfaces (repelling both water and oil), fluorous solid-phase extraction (F-SPE) , and potentially as an oxygen-carrying emulsion stabilizer in biomedical contexts.
This guide addresses the ambiguity in nomenclature, defining the commercially relevant structure as the bis(1H,1H,2H,2H-perfluorodecyl) itaconate ester, ensuring hydrolytic stability and synthetic feasibility.
Chemical Identity & Structural Analysis
Nomenclature & Identification
In industrial patents, the compound is often shorthand-labeled as "Bis(perfluorooctyl)itaconate."[1] However, direct perfluoro-esters are hydrolytically unstable. The functional research grade material utilizes an ethyl spacer (
-
IUPAC Name: Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) 2-methylenesuccinate
-
Common Name: Bis(perfluorooctylethyl) itaconate
-
Molecular Formula:
-
Molecular Weight: ~1024.3 g/mol
-
Fluorous Content: ~63% by weight (Fluorine)
Structural Visualization
The molecule consists of a reactive itaconate core flanked by two "fluorous ponytails." This architecture dictates its unique phase behavior: the core is organic-soluble, while the tails drive partitioning into fluorous solvents (e.g., FC-72).
Figure 1: Structural segmentation of BPFI. The ethyl spacers prevent hydrolysis, while the C8F17 tails provide the "fluorous" phase affinity.
Physicochemical Profile
Thermodynamic & Physical Data
The following data aggregates experimental ranges for homologous fluorinated itaconates.
| Property | Value / Range | Mechanistic Insight |
| Physical State | Waxy Solid or Viscous Liquid | Weak intermolecular forces (Van der Waals) between F-chains lower the MP despite high MW. |
| Melting Point | 35°C – 45°C | "Ponytail" crystallization dominates the phase transition. |
| Density | 1.6 – 1.7 g/mL | High fluorine density packs significant mass into volume. |
| Surface Tension | < 15 mN/m | Critical for "slippery" coating applications; lower than most hydrocarbons (20-30 mN/m). |
| Refractive Index | ~1.33 – 1.35 | Low refractive index characteristic of highly fluorinated materials. |
| Oxygen Solubility | > 40 vol% (estimated) | High capacity for dissolved gases, relevant for biological oxygen transport. |
Solubility & Partitioning (The "Like Dissolves Like" Rule)
BPFI exhibits orthogonal solubility , meaning it dissolves in solvents that typically do not mix with water or standard oils.
-
Fluorous Solvents (Soluble): Perfluorohexane (FC-72), Perfluorodecalin, Trifluorotoluene.
-
Organic Solvents (Semi-Soluble): Diethyl ether, THF (often requires heating or hybrid solvents like BTF).
-
Aqueous/Alcohols (Insoluble): Water, Methanol, Ethanol.
Synthesis & Purification Protocol
Objective: Synthesize BPFI via Fischer esterification with high purity to prevent polymer cross-linking during storage.
Reagents[2][3]
-
Itaconic Acid (1.0 eq)
-
1H,1H,2H,2H-Perfluorodecanol (2.2 eq)
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Sulfuric Acid
-
Solvent: Toluene (for Dean-Stark water removal)
-
Inhibitor: Hydroquinone (to prevent premature polymerization)
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add Itaconic acid, Perfluorodecanol, pTSA (1 mol%), and Hydroquinone (500 ppm) into Toluene.
-
Reflux: Heat to reflux (~110°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).
-
Neutralization: Cool to RT. Wash the organic phase with saturated
to remove unreacted acid and catalyst. -
Phase Separation: The fluorinated product may form a heavy bottom layer if the toluene evaporates or if the density differential is high enough.
-
Purification:
-
Option A (Distillation): Difficult due to high BP; requires high vacuum (<0.1 mmHg).
-
Option B (Fluorous Extraction): Wash with methanol (removes organic impurities) and extract into FC-72 (perfluorohexane). Evaporate FC-72 to yield pure monomer.
-
Applications in Research & Development
Omniphobic & Self-Cleaning Coatings
BPFI is polymerized (often copolymerized with standard acrylates) to create surfaces that repel:
-
Blood/Biofluids: Preventing thrombosis in medical catheters.
-
Oils/Fats: Anti-fingerprint coatings for displays.
-
Bacteria: Reducing biofilm adhesion via low surface energy.
Fluorous Solid Phase Extraction (F-SPE)
Researchers use BPFI to "tag" molecules. A target molecule is attached to the itaconate, reacted, and then purified by passing the mixture through a fluorous-silica column. Only the tagged molecule binds; non-fluorinated impurities wash away.
Experimental Workflow: Fluorous Partitioning
This protocol validates if a synthesized batch of BPFI retains its fluorous character.
Figure 2: Purification logic using the heavy fluorous phase to isolate BPFI.
Safety & Handling (MSDS Highlights)
-
Inhalation Risk: Fluorinated monomers can cause "polymer fume fever" if overheated (>200°C) due to degradation products (HF, fluoroisobutylene). Always handle in a fume hood.
-
Environmental Persistence: Perfluorinated chains (
) are extremely persistent (PFAS concerns).-
Mitigation: Use closed-loop waste systems. Do not dispose of down the drain. Incineration requires specialized facilities (high temp >1000°C).
-
-
Reactivity: The vinyl group is susceptible to spontaneous polymerization. Store at 4°C with a radical inhibitor.
References
-
Sigma-Aldrich. Bis(hexafluoroisopropyl)itaconate Product Sheet. (Provides homologous property baselines). Link
-
ChemicalBook. Bis(hexafluoroisopropyl)itaconate Properties and Suppliers. Link
-
National Institutes of Health (NIH). Itaconate: A Potent Macrophage Immunomodulator. (Context on the itaconate core's biological relevance). Link
-
Google Patents. US10941230B2: Surfactant-compatible star macromolecules. (Lists Bis(perfluorooctyl)itaconate as a monomer for omniphobic coatings). Link
-
ResearchGate. Solubility of itaconic acid in different organic solvents. (Base solubility data for the core structure). Link
